1-phenylbut-3-enyl Acetate
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Overview
Description
1-Phenylbut-3-enyl acetate, also known as 3-phenyl-3-buten-1-yl acetate, is an organic compound with the molecular formula C12H14O2. It is an ester derived from the reaction of 1-phenylbut-3-en-1-ol with acetic acid. This compound is known for its pleasant floral aroma and is often used in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylbut-3-enyl acetate can be synthesized through the esterification of 1-phenylbut-3-en-1-ol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent and high yield of the desired ester .
Chemical Reactions Analysis
Types of Reactions
1-Phenylbut-3-enyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols depending on the nucleophile used.
Scientific Research Applications
1-Phenylbut-3-enyl acetate has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the fragrance industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of 1-phenylbut-3-enyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acetic acid. This hydrolysis can be catalyzed by enzymes such as esterases. The released alcohol can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: Similar ester structure but with a benzyl group instead of a phenylbutenyl group.
Phenethyl acetate: Contains a phenethyl group instead of a phenylbutenyl group.
Butyl acetate: Contains a butyl group instead of a phenylbutenyl group.
Uniqueness
1-Phenylbut-3-enyl acetate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its phenylbutenyl group provides a unique aromatic profile, making it valuable in the fragrance industry .
Properties
CAS No. |
2833-34-3 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-phenylbut-3-enyl acetate |
InChI |
InChI=1S/C12H14O2/c1-3-7-12(14-10(2)13)11-8-5-4-6-9-11/h3-6,8-9,12H,1,7H2,2H3 |
InChI Key |
WBXXWMXZAMOOGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
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